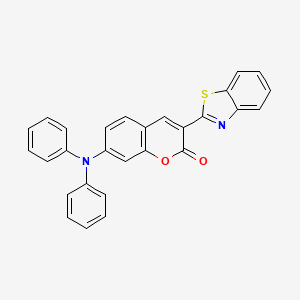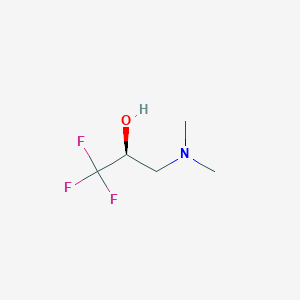![molecular formula C24H31FN4O B12586544 4-Fluoro-N-{2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethyl}benzamide CAS No. 648896-03-1](/img/structure/B12586544.png)
4-Fluoro-N-{2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-{2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethyl}benzamide is a complex organic compound that features a fluorinated benzamide moiety linked to a bipiperidine structure with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions starting from simple piperidine derivatives.
Introduction of Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with the bipiperidine intermediate.
Coupling with Fluorinated Benzamide: The final step involves coupling the bipiperidine-pyridine intermediate with 4-fluorobenzoyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the piperidine rings.
Reduction: Amines derived from the reduction of the benzamide carbonyl group.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-N-{2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in various biological pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-{2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the bipiperidine structure contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways by binding to active sites or allosteric sites on proteins.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-{2-[1’-(pyridin-2-yl)piperidin-1-yl]ethyl}benzamide: Lacks the bipiperidine structure.
N-{2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethyl}benzamide: Lacks the fluorine atom.
4-Fluoro-N-{2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethyl}aniline: Contains an aniline group instead of a benzamide.
Uniqueness
The presence of both the fluorine atom and the bipiperidine structure in 4-Fluoro-N-{2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethyl}benzamide makes it unique. The fluorine atom enhances its metabolic stability and binding affinity, while the bipiperidine structure provides rigidity and specificity in its interactions with molecular targets.
Properties
CAS No. |
648896-03-1 |
|---|---|
Molecular Formula |
C24H31FN4O |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-fluoro-N-[2-[4-(1-pyridin-2-ylpiperidin-4-yl)piperidin-1-yl]ethyl]benzamide |
InChI |
InChI=1S/C24H31FN4O/c25-22-6-4-21(5-7-22)24(30)27-13-18-28-14-8-19(9-15-28)20-10-16-29(17-11-20)23-3-1-2-12-26-23/h1-7,12,19-20H,8-11,13-18H2,(H,27,30) |
InChI Key |
OXDGHFCOGRTYBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2CCN(CC2)C3=CC=CC=N3)CCNC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[1-(Naphthalen-1-yl)ethenyl]-6,7,10-trioxaspiro[4.5]decane](/img/structure/B12586473.png)
![1,10-Phenanthrolinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-, bromide](/img/structure/B12586475.png)
![3,5-Diiodo-4-[(3-iodophenyl)sulfanyl]-L-phenylalanine](/img/structure/B12586485.png)


![4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol](/img/structure/B12586511.png)
![2-Sulfanylidene-5-(thiophen-2-yl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12586514.png)


![N,N'-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide}](/img/structure/B12586531.png)
![[(1S)-1-aminohexyl]phosphonic acid](/img/structure/B12586532.png)
![4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine](/img/structure/B12586533.png)
![N-[4-(3-chlorobut-2-enoxy)phenyl]acetamide](/img/structure/B12586540.png)

